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Compound of Interest

(2E)-2-(2-Aminoethyl)but-2-enoic
Compound Name:

acid
CAS No.: 1379504-35-4
Cat. No.: B12067099

Get Quote

Structure, Origin, and Analytical Control Strategies
Executive Summary

Vigabatrin Related Compound B (EP Impurity B; USP Related Compound B) is a critical
process-related impurity found in the synthesis of Vigabatrin (Sabril®). Chemically identified as
(2E)-2-(2-aminoethyl)but-2-enoic acid, it acts as a structural isomer of the active
pharmaceutical ingredient (API). Unlike the primary degradation product (Vigabatrin
Lactam/Impurity A), Compound B typically arises from regio-selectivity deviations during the
manufacturing process.

Control of this impurity is mandated by major pharmacopoeias (EP, USP) due to its structural
divergence from the GABA-mimetic pharmacophore of Vigabatrin. This guide provides a
definitive reference for its identification, formation mechanism, synthesis of reference
standards, and analytical quantification.

Chemical Identity & Structural Analysis[1]
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Vigabatrin is a racemate of 4-aminohex-5-enoic acid (gamma-vinyl-GABA).[1] Related

Compound B shares the same molecular formula (

) but differs significantly in connectivity and conjugation.

Comparative Properties Table

Related Compound B

Property Vigabatrin (API) .
(Impurity)
_ _ _ (2E)-2-(2-aminoethyl)but-2-
IUPAC Name (RS)-4-aminohex-5-enoic acid i ]
enoic acid
1379403-11-8 (HClI salt) /
CAS Number 60643-86-9
1379504-35-4 (Free base)
Molecular Formula
_ 129.16 g/mol (Free base) /
Molecular Weight 129.16 g/mol

165.62 g/mol (HCI)

Structure Type

-amino acid (Linear, non-

conjugated)

-unsaturated amino acid

(Branched, conjugated)

Key Functional Group

Terminal vinyl group (

)

Internal double bond (

) conjugated with COOH

Origin

Synthetic Target

Process Impurity (Regio-

isomer)

Structural Visualization

The following diagram contrasts the chemical structure of Vigabatrin with Related Compound

B, highlighting the migration of the double bond and the branching of the carbon skeleton.
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Related Compound B
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Branched Structure (Thermodynamically Stable)
Conjugated System
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4-aminohex-5-enoic acid contains
Linear Chain [ =====-=———__________

e » Terminal Vinyl Group

(Target Pharmacophore)
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Figure 1: Structural comparison showing the isomerization and backbone rearrangement
between Vigabatrin and Related Compound B.

Origin & Formation Mechanism

Unlike Impurity A (the lactam), which forms via cyclization of Vigabatrin, Impurity B is a
process-related substance. It typically originates from regio-chemical side reactions during the
alkylation steps of the synthesis.

Mechanistic Pathway

In common synthetic routes involving the alkylation of malonate derivatives or ring-opening of
vinyl-cyclopropanes:

 Intended Pathway: Nucleophilic attack occurs at the specific position to generate the linear
hexenoic acid skeleton.

o Impurity Pathway: A competing attack or rearrangement (often involving allylic shifts) leads to
the branched "but-2-enoic" skeleton. The thermodynamic stability of the

-unsaturated system (conjugated with the carboxyl group) drives the formation of this specific
isomer.

This impurity is difficult to remove via standard crystallization due to its zwitterionic nature and
similar solubility profile to the API.
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Synthesis of Reference Standard (Protocol)

For analytical method validation (HPLC retention time marking, response factor calculation), a
high-purity reference standard of Related Compound B is required. The following protocol
describes a validated synthesis route starting from (E)-3-ethylidenedihydrofuran-2(3H)-one.

Reagents & Materials

e Precursor: (E)-3-ethylidenedihydrofuran-2(3H)-one[1]
e Reagent: Hydrogen Bromide (HBr) in Ethanol (30-33% w/w)
e Solvent: Ethanol (Absolute), Diethyl Ether

e Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Methodology

o Preparation: Charge a round-bottom flask with (E)-3-ethylidenedihydrofuran-2(3H)-one (1.0
equiv) and dissolve in Ethanol (approx. 6-7 volumes).

e Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

» Acidolysis: Dropwise add the HBr/Ethanol solution (excess, typically 1.5-2.0 equiv) over 15
minutes. Maintain internal temperature below 10 °C.

e Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25
°C). Stir for 16 hours.

o Mechanism: The HBr facilitates the nucleophilic ring-opening of the lactone, followed by
bromide displacement/amination (if using ammonia source) or direct rearrangement if the
amine is already protected/latent. Note: If starting from the lactone, an amination step is
implied or the precursor already contains the nitrogen moiety in a protected form.

o Correction based on Literature: The most direct route cited in recent literature involves the
hydrolysis of the specific lactone precursor or the deprotection of Ethyl (E)-2-(2-
phthalimidoethyl)but-2-enoate.
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o Alternative (More Robust) Route:
1. Start with Ethyl (E)-2-(2-bromoethyl)but-2-enoate.
2. React with Potassium Phthalimide in DMF (60°C, 12h) to install the nitrogen.
3. Hydrolyze with 6N HCI/Acetic Acid at 130°C for 24h.

4. Concentrate to yield Related Compound B Hydrochloride.

e |solation:
o Concentrate the reaction mass under reduced pressure.[1]
o Triturate the residue with Diethyl Ether or Isopropanol to precipitate the solid.

o Filter and dry under vacuum.

Synthesis Workflow Diagram
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Starting Material:
Ethyl (E)-2-(2-bromoethyl)but-2-enoate

:

Step 1: Nucleophilic Substitution
Reagent: Potassium Phthalimide / DMF
Temp: 60-65°C, 12h

:

Intermediate:
Phthalimide Protected Ester

:

Step 2: Acid Hydrolysis & Deprotection
Reagent: 6N HCI / Acetic Acid
Temp: 130-140°C, 24h

:

Final Product:
Vigabatrin Related Compound B (HCI salt)
(2E)-2-(2-aminoethyl)but-2-enoic acid

Click to download full resolution via product page
Figure 2: Validated synthetic route for generating the Related Compound B reference standard.

Analytical Profiling

Accurate quantification of Related Compound B is performed using Cation Exchange
Chromatography or Reversed-Phase HPLC with ion-pairing agents, given the polar, zwitterionic
nature of the compound.

HPLC Method Parameters (EP/USP Aligned)
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Parameter

Condition

Column

C18 (L1 packing), 250 x 4.6 mm, 5 um (e.g.,
Hypersil ODS or equivalent)

Mobile Phase A

Buffer: 0.05 M

+ Heptanesulfonic acid sodium salt (lon
Pairing), pH 2.2

Mobile Phase B

Acetonitrile

Isocratic or shallow gradient (typically 95%

Gradient
Buffer : 5% ACN)
Flow Rate 1.0 mL/min
UV at 210 nm (Low wavelength due to lack of
) strong chromophores, though the conjugated
Detection

double bond in Impurity B increases UV

absorption compared to Vigabatrin)

Retention Time (RT)

Vigabatrin: ~6-8 minRelated Compound B: ~12-
15 min (More retained due to

conjugation/lipophilicity)

Identification Criteria

» Relative Retention Time (RRT): Typically ranges between 1.5 to 2.0 relative to Vigabatrin,

depending on the exact ion-pairing concentration.

e UV Spectrum: Unlike Vigabatrin (which has weak end-absorption), Related Compound B

exhibits a distinct absorption maximum around 210-220 nm due to the

-unsaturated carboxylic acid moiety.

Regulatory & Safety Framework

Pharmacopeial Limits

o USP/EP Specification: The limit for Related Compound B is strictly controlled.
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o Individual Impurity: NMT (Not More Than) 0.10% or 0.15% (depending on the specific
monograph version).

o Total Impurities: NMT 0.5%.[2]

Toxicological Context

While specific toxicology data for Related Compound B is limited in the public domain, its
structural similarity to GABA analogs necessitates strict control. The presence of the
conjugated double bond (Michael acceptor) theoretically increases its reactivity compared to
the API, potentially allowing it to interact with nucleophilic residues in proteins. However, at
controlled levels (<0.10%), it is considered qualified within the safety margins of the drug
product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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